molecular formula C5H2ClFIN B591577 5-Chloro-2-fluoro-3-iodopyridine CAS No. 884495-31-2

5-Chloro-2-fluoro-3-iodopyridine

Cat. No. B591577
M. Wt: 257.431
InChI Key: ASCAFZNEDOLLTH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-iodopyridine is a halo-substituted pyridine . It has the molecular formula C5H2ClFIN . The CAS number for this compound is 884495-31-2 .


Synthesis Analysis

The synthesis of 5-Chloro-2-fluoro-3-iodopyridine and similar compounds often involves halogen dance reactions . A series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety was synthesized . The target compounds were prepared through S-substitution reaction of 5-mercapto-1,3,4-oxadiazole analogs .


Molecular Structure Analysis

The molecular weight of 5-Chloro-2-fluoro-3-iodopyridine is 257.43200 . The exact mass is 256.89000 . The structure of this compound can be represented by the SMILES string Fc1ncccc1I .


Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-3-iodopyridine is a solid . The boiling point is 252.1±35.0°C at 760 mmHg .

Scientific Research Applications

Application 1: Synthesis of Fluorinated Pyridines

  • Summary of the Application: 5-Chloro-2-fluoro-3-iodopyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties .
  • Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
  • Results or Outcomes: The synthesis of fluorinated pyridines provides compounds with interesting and unusual physical, chemical, and biological properties . These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Application 2: Halogen Dance Reaction on Heterocycles

  • Summary of the Application: 5-Chloro-2-fluoro-3-iodopyridine has been used in the halogen dance reaction on heterocycles . This reaction is a valuable tool for the selective functionalization of certain positions in a given heterocyclic system .
  • Methods of Application: For example, 3-chloro-5-fluoro-4-iodopyridine was exploited in the syntheses of 5-chloro-3-fluoro-2-iodopyridine and 5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid .
  • Results or Outcomes: The products were not obtained exclusively but were accompanied by the corresponding compounds where the iodine was missing .

Application 3: Synthesis of (±)-Epibatidine

  • Summary of the Application: 5-Chloro-2-fluoro-3-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . Epibatidine is a potent analgesic compound derived from the skin of the Epipedobates tricolor frog .
  • Methods of Application: The specific methods of synthesis are not detailed, but it involves a multi-step process using 5-Chloro-2-fluoro-3-iodopyridine as a reagent .
  • Results or Outcomes: The outcome is the synthesis of (±)-epibatidine, a compound with significant analgesic properties .

Application 4: Synthesis of 2-Chloro-5-phenylpyridine

  • Summary of the Application: 5-Chloro-2-fluoro-3-iodopyridine may be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .
  • Methods of Application: The synthesis involves a Suzuki coupling reaction, which is a type of cross-coupling reaction, between 5-Chloro-2-fluoro-3-iodopyridine and phenylboronic acid dimethyl ester .
  • Results or Outcomes: The result is the synthesis of 2-Chloro-5-phenylpyridine , a compound that can be used as a building block in various organic synthesis reactions .

Application 5: Synthesis of Herbicides and Insecticides

  • Summary of the Application: 5-Chloro-2-fluoro-3-iodopyridine has been used as a starting material for the synthesis of some herbicides and insecticides .
  • Methods of Application: The specific methods of synthesis are not detailed, but it involves using 5-Chloro-2-fluoro-3-iodopyridine as a starting material .
  • Results or Outcomes: The outcome is the synthesis of certain herbicides and insecticides .

Application 6: Synthesis of 3-Chloro-2,6-difluoro-4-iodopyridine

  • Summary of the Application: 5-Chloro-2-fluoro-3-iodopyridine has been used in the synthesis of 3-chloro-2,6-difluoro-4-iodopyridine .
  • Methods of Application: The synthesis involves a halogen dance reaction . Quenching with iodine gives 3-chloro-2,6-difluoro-4-iodopyridine .
  • Results or Outcomes: The result is the synthesis of 3-chloro-2,6-difluoro-4-iodopyridine , a compound that can be used as a building block in various organic synthesis reactions .

Safety And Hazards

5-Chloro-2-fluoro-3-iodopyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to be used only for R&D and not for medicinal, household or other use .

Future Directions

Fluoropyridines, including 5-Chloro-2-fluoro-3-iodopyridine, present a special interest as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

5-chloro-2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCAFZNEDOLLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660550
Record name 5-Chloro-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-3-iodopyridine

CAS RN

884495-31-2
Record name 5-Chloro-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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